1,2-Dibromo-2,4-dicyanobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in acetone, benzene, dimethylformamide

In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/

Solubility in water: none

Synonyms

Canonical SMILES

Preservative and Allergic Contact Dermatitis:

Methyldibromoglutaronitrile, also known as MDBGN, was introduced in the mid-1980s as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial activity []. However, its use has been associated with an increased incidence of allergic contact dermatitis (ACD) [, ]. Research has focused on:

- Understanding the mechanisms of MDBGN-induced ACD: Studies have investigated the immunological pathways involved in MDBGN sensitization and the identification of specific MDBGN metabolites responsible for the allergic response [].

- Developing diagnostic methods: Research has aimed to determine the optimal patch test concentration for accurately diagnosing MDBGN allergy [].

- Evaluating the safety of MDBGN in different product types: Studies have compared the risk of ACD from MDBGN exposure in leave-on versus rinse-off products, highlighting the potential for sensitization even with brief contact [].

1,2-Dibromo-2,4-dicyanobutane, commonly referred to as DBDCB, is a synthetic organic compound with the molecular formula C6H6Br2N2 and a CAS number of 35691-65-7. This compound appears as a yellowish-white granular solid, with a melting point of approximately 50.3 °C. Its solubility in water ranges from 1 g/L at 10 °C to 2.6 g/L at 30 °C, while its solubility in n-octanol varies from 10 g/L to 30 g/L under similar conditions . DBDCB is known for its strong electrophilic centers, making it highly reactive with nucleophilic groups, which contributes to its biological and chemical activity.

Several compounds exhibit structural or functional similarities to DBDCB. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dibromothalonil | C8H4Br2N2O | Used as a fungicide; contains thiazole ring |

| Dibromopropylamine | C3H6Br2N | Antimicrobial properties; simpler structure |

| Bromochlorodifluoromethane | CBrClF2 | Halogenated compound; used as a refrigerant |

| Dichlorodiphenyltrichloroethane | C14H9Cl5 | Widely known pesticide; persistent organic pollutant |

DBDCB's unique combination of bromine and dicyanobutane functionalities distinguishes it from these compounds. Its specific applications in microbiological control and food preservation further emphasize its specialized role in industrial chemistry compared to others listed.

Molecular Structure and Composition

Molecular Formula (C₆H₆Br₂N₂)

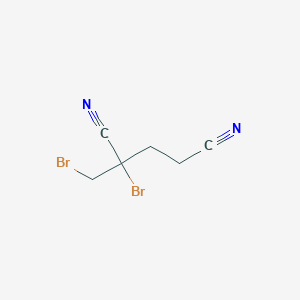

1,2-Dibromo-2,4-dicyanobutane possesses the molecular formula C₆H₆Br₂N₂, representing a compound with six carbon atoms, six hydrogen atoms, two bromine atoms, and two nitrogen atoms [1] [2]. The systematic name for this compound is 2-bromo-2-(bromomethyl)pentanedinitrile, reflecting its structural arrangement as a pentanedinitrile derivative with bromine substituents [3] [8]. The compound is also known by several synonyms including methyldibromo glutaronitrile and bromothalonil [4] [7].

Molecular Weight (265.94 g/mol)

The molecular weight of 1,2-Dibromo-2,4-dicyanobutane is precisely 265.94 grams per mole [2] [7]. This molecular weight reflects the substantial contribution of the two bromine atoms, which together constitute approximately 60.09% of the total molecular mass [2] [8]. The percent composition by mass includes carbon at 27.10%, hydrogen at 2.27%, bromine at 60.09%, and nitrogen at 10.53% [2] [8].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight (g/mol) | 265.94 [2] |

| Percent Composition C | 27.10% [2] |

| Percent Composition H | 2.27% [2] |

| Percent Composition Br | 60.09% [2] |

| Percent Composition N | 10.53% [2] |

Structural Characteristics

The structural framework of 1,2-Dibromo-2,4-dicyanobutane consists of a butane backbone with two cyano groups (-C≡N) positioned at the terminal carbons and two bromine atoms attached to the second carbon atom [3] [5]. The SMILES notation BrCC(Br)(CCC#N)C#N accurately represents this molecular architecture [5] [12]. The compound features a quaternary carbon center at position 2, which bears both bromine substituents and serves as the attachment point for the bromomethyl group [3] [21].

The InChI identifier InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 provides a standardized representation of the molecular structure [2] [5]. The compound exhibits a linear arrangement at the nitrile functional groups, consistent with the characteristic geometry of carbon-nitrogen triple bonds [23] [24]. The presence of two electronegative cyano groups contributes significantly to the molecular polarity and influences intermolecular interactions [3] [23].

Bonding and Electron Distribution

Hybridization States

The hybridization states within 1,2-Dibromo-2,4-dicyanobutane vary according to the local bonding environment of each carbon atom [16] [17]. The carbon atoms in the cyano groups exhibit sp hybridization, characteristic of carbon-nitrogen triple bonds, resulting in linear geometry with bond angles of 180 degrees [23] [24]. This sp hybridization reflects the mixing of one s orbital and one p orbital, leaving two unhybridized p orbitals to form the pi bonds of the triple bond [24] [25].

The quaternary carbon at position 2, which bears both bromine atoms and connects to the bromomethyl group and the propyl chain, demonstrates sp³ hybridization [16] [17]. This tetrahedral arrangement results from the mixing of one s orbital and three p orbitals, creating four equivalent hybrid orbitals with bond angles of approximately 109.5 degrees [17] [28]. The remaining carbon atoms in the alkyl chain also exhibit sp³ hybridization, maintaining tetrahedral geometry throughout the saturated portions of the molecule [16] [17].

| Carbon Position | Hybridization State | Geometry | Bond Angle |

|---|---|---|---|

| Nitrile carbons | sp [23] | Linear | 180° [24] |

| Quaternary carbon | sp³ [16] | Tetrahedral | ~109.5° [17] |

| Methylene carbons | sp³ [16] | Tetrahedral | ~109.5° [17] |

Electron Density Distribution

The electron density distribution in 1,2-Dibromo-2,4-dicyanobutane is significantly influenced by the presence of highly electronegative nitrogen atoms in the cyano groups and the electron-withdrawing nature of bromine substituents [23] [25]. The cyano groups create regions of high electron density around the nitrogen atoms due to the concentration of lone pair electrons in sp hybrid orbitals [24] [25]. These lone pairs are held closer to the nucleus compared to those in sp³ hybridized nitrogen atoms, reducing their basicity [24].

The carbon-nitrogen triple bonds exhibit substantial polarization, with electron density shifted toward the more electronegative nitrogen atoms [23] [26]. This polarization creates partial positive charges on the carbon atoms of the cyano groups, making them electrophilic centers susceptible to nucleophilic attack [25] [26]. The bromine atoms, being highly electronegative, also influence the electron distribution by withdrawing electron density from the carbon framework through inductive effects [27] [30].

The quaternary carbon center experiences significant electron deficiency due to the combined electron-withdrawing effects of the two bromine substituents and the adjacent cyano group [4] [20]. This electron-poor environment contributes to the compound's reactivity profile, particularly in nucleophilic substitution reactions where the bromine atoms can serve as leaving groups [4] [20].

Conformational Analysis

The conformational behavior of 1,2-Dibromo-2,4-dicyanobutane is governed by steric interactions between the bulky bromine substituents and the rigid linear geometry of the cyano groups [6] [33]. Unlike smaller dihalogenated alkanes, the presence of large bromine atoms creates significant steric hindrance that influences the preferred conformational arrangements [6] [27]. The compound adopts conformations that minimize repulsive interactions between the bromine atoms and other substituents while accommodating the linear geometry requirements of the nitrile functional groups [6] [33].

The rotational barrier around carbon-carbon single bonds is elevated due to the steric bulk of the bromine substituents and the electronic effects of the cyano groups [6] [20]. Related pentanedinitrile derivatives demonstrate similar conformational preferences, often adopting gauche conformations rather than fully extended arrangements to minimize steric clashes [33] [35]. The central propylene chain in the pentanedinitrile framework typically contains at least one gauche conformation to alleviate steric repulsion with adjacent functional groups [33].

Temperature-dependent conformational equilibria may exist, with higher energy conformers becoming more populated at elevated temperatures [6] [20]. The compound's conformational flexibility is constrained by the rigidity imparted by the cyano groups and the steric requirements of the dibromo substitution pattern [6] [33].

Crystal Structure Properties

The crystal structure properties of 1,2-Dibromo-2,4-dicyanobutane reflect the compound's molecular geometry and intermolecular interaction capabilities [13] [20]. The compound crystallizes as yellowish-white to light yellow crystals with a melting point range of 51.2-52.5°C [8] [20]. The crystalline form exhibits stability under normal storage conditions, maintaining structural integrity for extended periods at room temperature [13] [20].

| Physical Property | Value |

|---|---|

| Melting Point (°C) | 51.2-52.5 [8] [20] |

| Crystal Color | Yellowish-white to light yellow [20] |

| Crystal Habit | Granular solid [13] |

| Density (g/cm³) | 1.9436 (estimated) [4] |

The crystal packing arrangement is influenced by intermolecular halogen bonding interactions involving the bromine atoms and dipole-dipole interactions between the polar cyano groups [18] [33]. Similar dibromo compounds demonstrate the formation of halogen bonds with distances significantly shorter than the sum of van der Waals radii, indicating meaningful intermolecular attractions [18] [33]. The linear geometry of the cyano groups contributes to the overall crystal architecture by providing directional intermolecular contacts [33] [36].

Physical Description

Crystals with a pungent odor; [CAMEO]

WHITE CRYSTALS WITH PUNGENT ODOUR.

Color/Form

Crystals from ethanol

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Relative density (water = 1): 1.1

LogP

Odor

Mildly pungent odo

Melting Point

51-52 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 12 of 1509 companies. For more detailed information, please visit ECHA C&L website;

Of the 24 notification(s) provided by 1497 of 1509 companies with hazard statement code(s):;

H302 (99.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (73.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (58.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (84.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (14.96%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (13.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (38.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (19.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vapor Pressure

6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Studies were conducted to characterize the absorption, disposition, metabolism, and excretion of 1,2-dibromo-2,4-dicyanobutane (BCB; methyldibromoglutaronitrile) following iv, oral, and topical administration to male Fischer 344 rats. Following iv administration of (14)C-BCB (8 mg/kg, 120 muCi/kg), no parent compound was detected in the blood; its debrominated metabolite, 2-methyleneglutaronitrile (2-MGN; Cmax 7.3 mug/mL), was observed up to 1 hr. Within 72 hr, greater than 60% of the dose was excreted in the urine and 4.1% in the feces, and 6.6% was exhaled as (14)CO2. ... Following oral administration of (14)C-BCB (80 mg/kg, 100 muCi/kg), approximately 85% of the dose was absorbed, whereas 72% of the dosed radioactivity was recovered in the urine and 9.7% in the feces, 7.5% was exhaled as (14)CO2, 3.5% bound to tissues, and 2.6% bound to blood.

The absorption of Methyldibromo Glutaronitrile over a 6 hr post-application period was evaluated. (14)C-Methyldibromo Glutaronitrile (99% pure, specific activity of 15.05 mCi/mmol), in 250 uL of either water or sunscreen formulation, was applied to samples of excised skin from Sprague-Dawley rats and humans such that the concentration loaded was established to be 0.08 mg/sq m of skin surface (radioactivity level of at least 5- 10 uCi/skin preparation). While the specific composition of the sunscreen formulation is not reported, 63% of it was water. Effluents were collected every 15 min for 6 hr. At the end of the assay the skin discs were combusted to determine radioactivity content contained therein. At 6 hr contact time, Methyldibromo Glutaronitrile in the sunscreen formulation was absorbed by human skin to about 0.9%; an additional 2% was detected via combustion of the discs. ... The test material in the sunscreen vehicle was absorbed to a slightly greater extent by female rat skin, where an average of 1.5% of the applied radioactivity was collected in the effluent after 6 hr, with an additional 3% being found in the discs. Methyldibromo Glutaronitrile in aqueous solution was more readily absorbed by both human and female rat skin, with approximately 33% being absorbed by human skin after 6 hr and 25% absorbed by female rat skin. Combustion of the skin discs detected an additional 13% radioactivity in the human samples and 10% in the rat (male and female). ... Of note is that when the chambers were stoppered to prevent vehicle evaporation, the radioactivity recovered in the effluent from human skin exposed to an aqueous solution dropped from the average of 33% to 16%.

Groups of 10 rats (five of each sex; strain and weight not specified) were dosed with (14)C-Methyldibromo Glutaronitrile according to the following procedures, respectively: in single oral doses of 5 and 200 mg/kg, daily oral doses of 5 mg/kg for 15 days, or a single intravenous dose at 5 mg/kg. Excretion via the urine accounted for recovery of >64.6% of radioactivity in all cases. At 168 hr post-exposure, and in all dose groups, the whole blood contained the highest levels of radioactivity. When three male rats were tested following a single oral administration of 5 mg/kg, the peak mean blood level of radioactivity (4.34 ug equiv/g) was measured at 8 hr. This level declined to 2.34 ug equiv/g at 48 hr and 0.75 ug equiv/g at 168 hr. At the time of maximum tissue concentration (8 hr), the gastrointestinal tract and kidneys contained the highest levels of radioactivity. The concentration in other tissues/locations were generally lower than in plasma, with the exception of whole blood. At 48 hr, the highest mean levels of radioactivity were associated with whole blood.

For more Absorption, Distribution and Excretion (Complete) data for 1,2-DIBROMO-2,4-DICYANOBUTANE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

Preparation: S.J. Lederer, DE 2164723 corresponding to US 3833731 (1972, 1974 to Merck & Co.)

General Manufacturing Information

Analytic Laboratory Methods

Interactions

The present study was undertaken to evaluate the combined effect of the preservative methyldibromo glutaronitrile (MDBGN) and sodium lauryl sulfate (SLS) on the elicitation response of allergic contact dermatitis. 20 volunteers with contact allergy to MDBGN were patch tested with 5 concentrations (10, 50, 100, 500 and 1000 p.p.m.) of MDBGN alone and in combination with 0.25% SLS on the upper arms for 24 hr. Skin reactions were evaluated by clinical scoring, and data were evaluated by logistic dose-response models. Additionally, evaluation of skin reactions was performed by measurement of transepidermal water loss (TEWL) and skin colour. Measurements were obtained at baseline and at D3 and D7. As evaluated by clinical assessment, allergic reactions to MDBGN were elicited at lower concentrations when applied in combination with SLS than when applied alone. The response was augmented by a factor of 6.4. An increased response to combined exposure to SLS and MDBGN as compared with MDBGN alone was confirmed by TEWL and colour measurements. Effects of exposure time and concentration of the detergent are discussed. In conclusion, an augmented response was found after concurrent application of MDBGN and SLS. The response was augmented by a factor of 6.4, with confidence limits of 2.8-14.6 (P < 0.0001). This result is important in relation to the determination of threshold values and the risk assessment of contact allergens in consumer and industrial products, where allergens are often present in combination with surfactants.

Stability Shelf Life

Dates

Aakhus AE, Warshaw EM: Allergy to methyldibromoglutaronitrile/phenoxyethanol (Euxyl k 400): regulatory issues, epidemiology, clinical characteristics, and management. Dermatitis. 2011 May;22(3):127-40. [PMID:21569742]

Zug KA, Warshaw EM, Fowler JF Jr, Maibach HI, Belsito DL, Pratt MD, Sasseville D, Storrs FJ, Taylor JS, Mathias CG, Deleo VA, Rietschel RL, Marks J: Patch-test results of the North American Contact Dermatitis Group 2005-2006. Dermatitis. 2009 May-Jun;20(3):149-60. [PMID:19470301]